N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Description
N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H19N5O4S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Agents
Research has shown that derivatives of pyrimidine, which structurally relate to the given compound, exhibit potent antimicrobial and antitubercular activities. These compounds, through their unique chemical structure, have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains. Notably, certain derivatives have been highlighted for their significant inhibitory action against microbes, showcasing the therapeutic potential of these compounds in treating infectious diseases (Ravindra V. Chambhare et al., 2003; T. N. Akhaja et al., 2012).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds structurally related to N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide have been explored in depth. Studies demonstrate innovative synthetic routes to create novel derivatives with potential biological activity. These synthetic methodologies not only extend the chemical diversity of this class of compounds but also open new avenues for the development of therapeutic agents (Hamdi M. Hassneen & Tayseer A. Abdallah, 2003; V. Dotsenko et al., 2013).
Antiallergic Properties
Another interesting application area is the antiallergic properties of related compounds. Research into the synthesis and biological evaluation of these compounds has revealed their potential to modulate allergic responses, suggesting their utility in developing new treatments for allergic conditions. The mechanisms through which these compounds exert their effects offer valuable insights into their therapeutic potential (V. Georgiev et al., 1987).
QSAR Studies and Molecular Design
Quantitative structure-activity relationship (QSAR) studies are crucial for understanding the relationship between the chemical structure of compounds and their biological activity. Research in this area has led to the development of models that predict the antimicrobial activity of pyrimidine derivatives, thereby facilitating the design of more effective compounds. These studies highlight the importance of molecular design in the development of new therapeutic agents (B. Narasimhan et al., 2006).
Properties
IUPAC Name |
N-[4-amino-2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c17-13-12(19-14(23)10-6-3-7-25-10)15(24)21-16(20-13)26-8-11(22)18-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,18,22)(H,19,23)(H3,17,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABPKNTOPYNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.